![molecular formula C16H13F3N2O5S2 B3699974 2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3699974.png)
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a nitro group, a sulfonyl group, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Sulfonylation: Addition of the sulfonyl group to the aromatic ring.
Thioether Formation: Formation of the sulfanyl linkage.
Acetamide Formation: Introduction of the acetamide group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and thiols for thioether formation. Industrial production methods may involve optimization of these steps to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro, sulfonyl, and trifluoromethyl groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonyl and nitro-substituted aromatic compounds, such as:
2-(4-methylsulfonylphenyl)acetamide: Lacks the nitro and trifluoromethyl groups.
2-(4-nitrophenyl)sulfanyl-N-phenylacetamide: Lacks the sulfonyl and trifluoromethyl groups.
N-(3-trifluoromethylphenyl)acetamide: Lacks the nitro and sulfonyl groups.
Propriétés
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O5S2/c1-28(25,26)12-5-6-14(13(8-12)21(23)24)27-9-15(22)20-11-4-2-3-10(7-11)16(17,18)19/h2-8H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWZYDXSRVYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


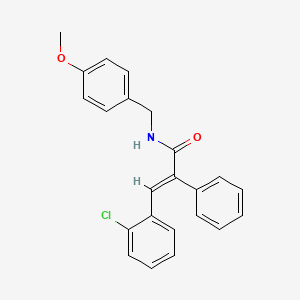
![(2-CHLORO-4-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3699900.png)
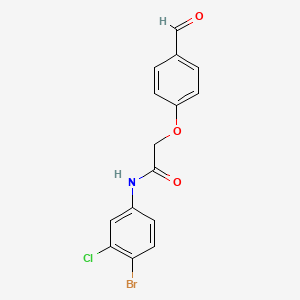
![(5E)-1-(4-chlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3699907.png)
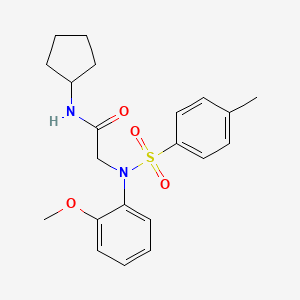
![N-[4-(acetylamino)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3699942.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-2-carboxamide](/img/structure/B3699947.png)
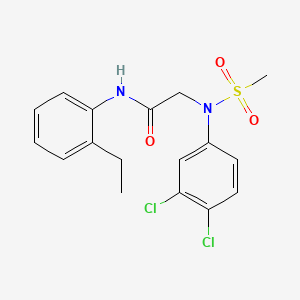
![methyl 2-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-5-bromobenzoate](/img/structure/B3699957.png)
![5-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3699961.png)
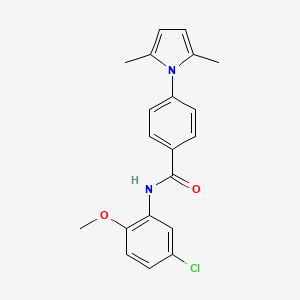
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3699984.png)
![(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B3699998.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3700002.png)
